molecular formula C17H22N2O2 B7475378 N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-methylbenzamide

N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-methylbenzamide

Cat. No. B7475378
M. Wt: 286.37 g/mol
InChI Key: BDZANFBLULOEQZ-UHFFFAOYSA-N
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Description

N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-methylbenzamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating brain activity. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to a range of neurological effects. In

Mechanism of Action

N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-methylbenzamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, leading to a range of neurological effects. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating brain activity. By increasing GABA levels, this compound can reduce neuronal excitability, leading to a reduction in seizure activity and anxiety-like behavior.
Biochemical and Physiological Effects
This compound has a range of biochemical and physiological effects. In preclinical studies, this compound has been shown to increase GABA levels in the brain, leading to a reduction in seizure activity and anxiety-like behavior. In addition, this compound has been shown to reduce drug-seeking behavior in animal models of addiction. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-methylbenzamide for lab experiments is its potency and selectivity. This compound is a highly potent and selective inhibitor of GABA transaminase, making it an ideal tool for studying the role of GABA in neurological disorders. In addition, this compound has a favorable pharmacokinetic profile, making it suitable for in vivo studies.
One of the limitations of this compound for lab experiments is its high cost. This compound is a relatively expensive compound, which may limit its use in some research settings. In addition, this compound has a relatively short half-life, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-methylbenzamide. One area of interest is the potential therapeutic applications of this compound in neurological disorders, such as epilepsy, addiction, and anxiety. Further preclinical and clinical studies are needed to determine the safety and efficacy of this compound in these conditions.
Another area of interest is the development of new and more potent inhibitors of GABA transaminase. While this compound is a highly potent and selective inhibitor of this enzyme, there is still room for improvement in terms of potency and selectivity. Developing new inhibitors could lead to more effective treatments for neurological disorders.
Finally, there is a need for further research into the biochemical and physiological effects of this compound. While much is known about the effects of this compound on GABA levels in the brain, there is still much to learn about the downstream effects of this compound on neuronal activity and behavior. Further research in this area could lead to a better understanding of the role of GABA in neurological disorders and the development of new and more effective treatments.

Synthesis Methods

N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-methylbenzamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-methylbenzoyl chloride with piperidine, followed by the addition of cyclopropanecarbonyl chloride. The resulting compound is then purified using column chromatography.

Scientific Research Applications

N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-methylbenzamide has been extensively studied for its potential therapeutic applications in a range of neurological disorders, including epilepsy, addiction, and anxiety. In preclinical studies, this compound has been shown to increase GABA levels in the brain, leading to a reduction in seizure activity and anxiety-like behavior. In addition, this compound has been shown to reduce drug-seeking behavior in animal models of addiction.

properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-12-2-4-13(5-3-12)16(20)18-15-8-10-19(11-9-15)17(21)14-6-7-14/h2-5,14-15H,6-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDZANFBLULOEQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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